
3-chloro-1-(2-ethylphenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions, often employing palladium-catalyzed Suzuki coupling methods. For instance, Zhang et al. (2008) describe the synthesis of polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, demonstrating the versatility of these compounds in polymer science through controlled reactions to achieve desired molecular weights and properties (Zhang & Tieke, 2008).
Molecular Structure Analysis
Molecular structure analysis through X-ray single crystal diffraction reveals detailed insights into the geometry and conformations of similar molecules. For example, Kaynak et al. (2013) analyzed the crystal structures of trifluoromethoxy-1H-indole-2,3-dione derivatives, highlighting the planarity of the indole heterocycle and the specific dihedral angles, providing a foundation for understanding the structural nuances of related compounds (Kaynak, Özbey, & Karalı, 2013).
Chemical Reactions and Properties
Chemical reactions involving pyrrolo[3,4-c]pyrrole-1,4-dione derivatives are diverse, including electrochemical polymerization to achieve different optical and electronic properties as discussed by Zhang et al. (2009). The substitution pattern significantly affects the material's properties, illustrating the compound's reactivity and the potential for customization through chemical synthesis (Zhang, Tieke, Forgie, & Skabara, 2009).
Physical Properties Analysis
Physical properties, including solubility, fluorescence, and molecular weight, are crucial for the application of these compounds. The solubility in common organic solvents and strong fluorescence with significant Stokes shifts, as found in the polymers described by Beyerlein and Tieke (2000), indicate the potential for these materials in electronic applications due to their good solubility and processability (Beyerlein & Tieke, 2000).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different functional groups and the ability to form complex structures with metals, underscore the versatility of these compounds. Amirnasr et al. (2001) synthesized and characterized Co(III) complexes, revealing insights into the bonding and geometries achievable with pyrrolo[3,4-c]pyrrole-1,4-dione derivatives, which is indicative of the chemical properties' breadth and depth (Amirnasr, Schenk, Gorji, & Vafazadeh, 2001).
特性
IUPAC Name |
3-chloro-1-(2-ethylphenyl)-4-morpholin-4-ylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-2-11-5-3-4-6-12(11)19-15(20)13(17)14(16(19)21)18-7-9-22-10-8-18/h3-6H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXYRWZHCBXMRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)C(=C(C2=O)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197867 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[ethyl(2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5634021.png)
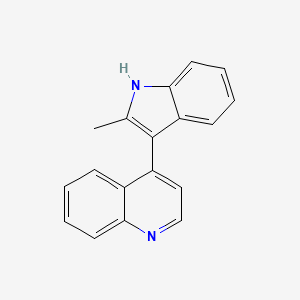
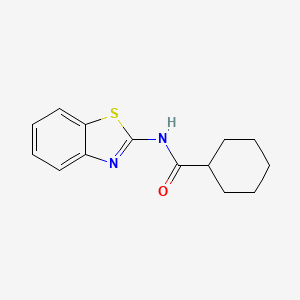
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5634040.png)
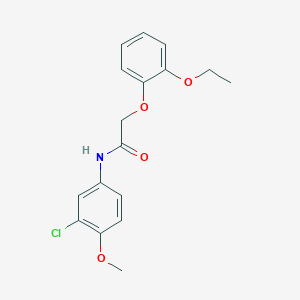
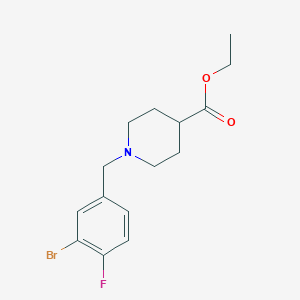
![2-{1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-3-yl}-1,3-benzothiazole](/img/structure/B5634057.png)
![2-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5634058.png)
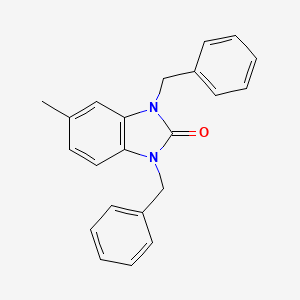
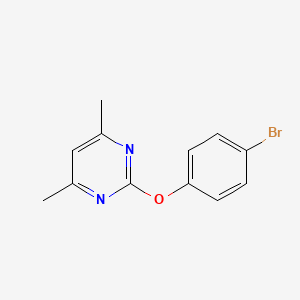
![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(1-vinyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}propanoic acid](/img/structure/B5634078.png)
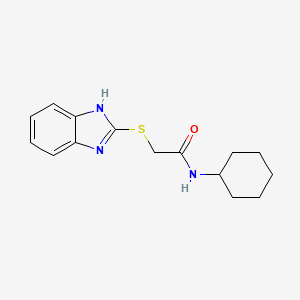

![7-[(1-propyl-1H-pyrazol-4-yl)sulfonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5634103.png)